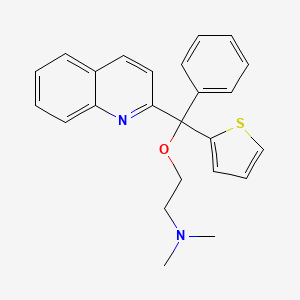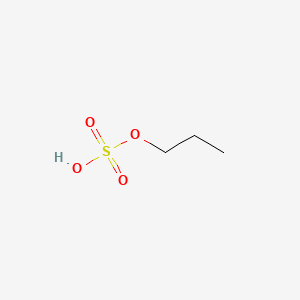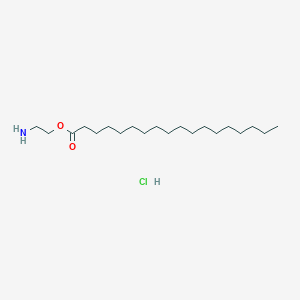![molecular formula C9H7N3O2 B14718651 Cyano[(E)-phenyldiazenyl]acetic acid CAS No. 15106-70-4](/img/structure/B14718651.png)
Cyano[(E)-phenyldiazenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano[(E)-phenyldiazenyl]acetic acid is an organic compound that features both a nitrile group (−C≡N) and a carboxylic acid group (−COOH). This compound is of interest due to its unique structure, which includes a diazenyl group (−N=N−) attached to a phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano[(E)-phenyldiazenyl]acetic acid typically involves the reaction of cyanoacetic acid with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with cyanoacetic acid in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cyano[(E)-phenyldiazenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyano[(E)-phenyldiazenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyano[(E)-phenyldiazenyl]acetic acid involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetic acid: Contains a nitrile and carboxylic acid group but lacks the diazenyl and phenyl groups.
Phenylacetic acid: Contains a phenyl and carboxylic acid group but lacks the nitrile and diazenyl groups.
Azo compounds: Contain the diazenyl group but may have different substituents on the phenyl ring.
Uniqueness
Cyano[(E)-phenyldiazenyl]acetic acid is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15106-70-4 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-cyano-2-phenyldiazenylacetic acid |
InChI |
InChI=1S/C9H7N3O2/c10-6-8(9(13)14)12-11-7-4-2-1-3-5-7/h1-5,8H,(H,13,14) |
Clave InChI |
KLGCGHNWWGXWPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


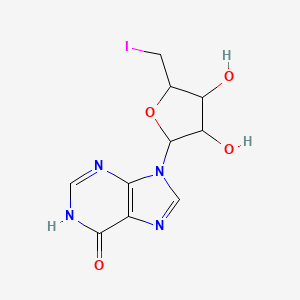
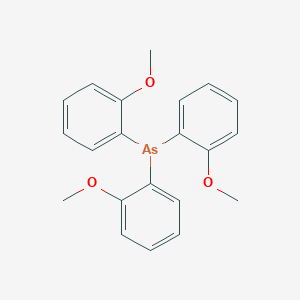
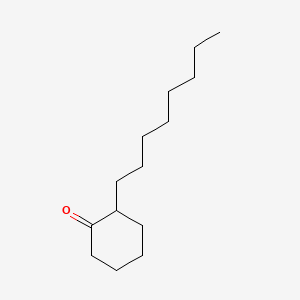
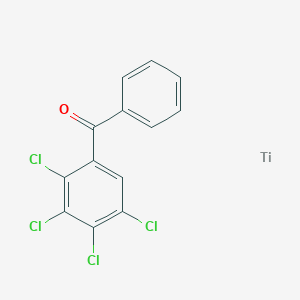

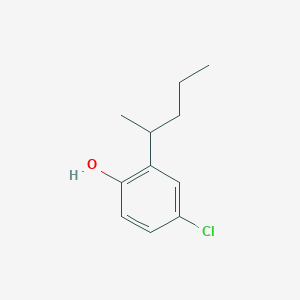

![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
